5-Hydroxymethylchrysene

Description

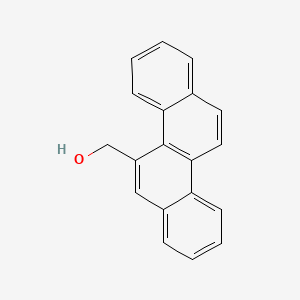

5-Hydroxymethylchrysene (5-HMC) is a hydroxylated derivative of 5-methylchrysene, a methyl-substituted polycyclic aromatic hydrocarbon (PAH). It is primarily formed via the metabolic activation of 5-methylchrysene in biological systems, particularly in rodent models such as mouse skin . 5-HMC is recognized for its potent tumorigenic activity, acting as a direct carcinogen through the formation of DNA adducts after enzymatic sulfation . Structurally, it features a hydroxymethyl (-CH2OH) group at the 5-position of the chrysene backbone, which enhances its reactivity compared to non-hydroxylated PAHs .

Propriétés

Numéro CAS |

67411-86-3 |

|---|---|

Formule moléculaire |

C19H14O |

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

chrysen-5-ylmethanol |

InChI |

InChI=1S/C19H14O/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |

Clé InChI |

IBPJJMOCMKEXHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

Autres numéros CAS |

67411-86-3 |

Synonymes |

5-hydroxymethylchrysene |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The introduction of functional groups (e.g., methyl or hydroxymethyl) to the chrysene skeleton significantly alters physicochemical properties and biological activity. Key comparisons include:

Metabolic Activation and Genotoxicity

- This compound: Requires sulfation by sulfotransferases (e.g., hydroxysteroid sulfotransferase) to form 5-sulfooxymethylchrysene, a reactive metabolite that binds to DNA bases (e.g., guanine and adenine) to form adducts such as N<sup>2</sup>-[(chrysen-5-yl)methyl]guanosine . This sulfate ester is a potent bacterial mutagen in the presence of sulfotransferase systems .

- 5-Methylchrysene : Primarily metabolized to dihydrodiol epoxides, which form stable DNA adducts (e.g., anti-1,2-dihydrodiol-3,4-epoxide adducts) . Unlike 5-HMC, its tumorigenicity is indirect, relying on cytochrome P450-mediated activation .

- Chrysene: Lacks alkyl or hydroxyl groups, leading to weaker carcinogenicity. Its activation involves dihydrodiol epoxides, but with lower DNA-binding efficiency compared to methylated derivatives .

Tumorigenic Potency

- 5-HMC : In mouse skin studies, 5-HMC (116 nmol total dose) induced skin tumors in 90% of treated animals, significantly higher than 5-methylchrysene (45% incidence at 116 nmol) .

- 5-Methylchrysene: Shows moderate tumorigenicity, with metabolism to 5-HMC being a critical step in its carcinogenic pathway .

- Dimethylchrysenes : Exhibit variable tumor-initiating activities depending on methyl group positions, generally lower than 5-HMC .

Mechanistic Differences in DNA Adduct Formation

Implications for Human Health

- Ah Receptor (AhR) Signaling: While PAHs like benzo[a]pyrene strongly activate AhR, 5-HMC’s role in AhR-mediated toxicity remains underexplored. Its hydroxyl group may alter receptor binding compared to non-polar PAHs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.